6-(Tert-butyldiphenylsilyloxy)-3-chloroindazole
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Overview
Description
6-(Tert-butyldiphenylsilyloxy)-3-chloroindazole is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to an indazole core. The TBDPS group is known for its stability and resistance to acidic hydrolysis, making it a valuable protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyldiphenylsilyloxy)-3-chloroindazole typically involves the protection of a hydroxyl group using TBDPS chloride (TBDPSCl) and imidazole in a solvent such as dimethylformamide (DMF). The reaction is carried out at room temperature, and the progress is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the mixture is quenched with methanol, and the product is purified by silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butyldiphenylsilyloxy)-3-chloroindazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent at the 3-position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indazole core can participate in oxidation and reduction reactions, depending on the reagents used.
Deprotection: The TBDPS group can be removed using fluoride ions, such as tetra-n-butylammonium fluoride (TBAF), to yield the free hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Deprotection: TBAF in a suitable solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while deprotection reactions yield the corresponding hydroxylated indazole.
Scientific Research Applications
6-(Tert-butyldiphenylsilyloxy)-3-chloroindazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-(Tert-butyldiphenylsilyloxy)-3-chloroindazole involves its interaction with specific molecular targets. The TBDPS group provides stability, allowing the compound to participate in various reactions without premature deprotection. The chloro substituent can influence the compound’s reactivity and binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyldimethylsilyl (TBDMS) derivatives: Similar protecting groups but with different steric and electronic properties.
Trimethylsilyl (TMS) derivatives: Less bulky and less stable compared to TBDPS.
Triisopropylsilyl (TIPS) derivatives: More stable than TMS but less stable than TBDPS in the presence of fluoride ions.
Uniqueness
6-(Tert-butyldiphenylsilyloxy)-3-chloroindazole is unique due to the combination of the TBDPS protecting group and the chloroindazole core. This combination provides enhanced stability and reactivity, making it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
tert-butyl-[(3-chloro-2H-indazol-6-yl)oxy]-diphenylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2OSi/c1-23(2,3)28(18-10-6-4-7-11-18,19-12-8-5-9-13-19)27-17-14-15-20-21(16-17)25-26-22(20)24/h4-16H,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGFTBCEAZTEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC4=NNC(=C4C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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